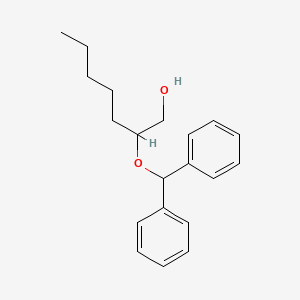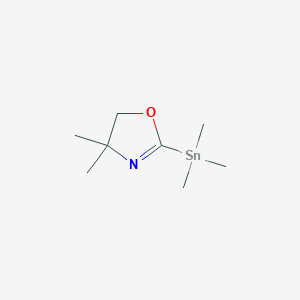
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(trimethylstannyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(trimethylstannyl)- is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its unique structural properties, which make it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 4,5-dihydro-4,4-dimethyl-2-(trimethylstannyl)- typically involves the reaction of 4,4-dimethyl-2-oxazoline with trimethyltin chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The process generally requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(trimethylstannyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can convert it into different oxazoline derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazole and oxazoline derivatives, which can be further utilized in different chemical syntheses and applications.
Wissenschaftliche Forschungsanwendungen
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(trimethylstannyl)- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which Oxazole, 4,5-dihydro-4,4-dimethyl-2-(trimethylstannyl)- exerts its effects involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can undergo nucleophilic substitution, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4-Dimethyl-2-oxazoline
- 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
- 4,4-Dimethyl-4,5-dihydro-1,3-oxazole
Uniqueness
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(trimethylstannyl)- is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways. This differentiates it from other oxazole derivatives that lack the tin moiety .
Eigenschaften
CAS-Nummer |
109660-08-4 |
|---|---|
Molekularformel |
C8H17NOSn |
Molekulargewicht |
261.94 g/mol |
IUPAC-Name |
(4,4-dimethyl-5H-1,3-oxazol-2-yl)-trimethylstannane |
InChI |
InChI=1S/C5H8NO.3CH3.Sn/c1-5(2)3-7-4-6-5;;;;/h3H2,1-2H3;3*1H3; |
InChI-Schlüssel |
XAMKELFUEJIWSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(=N1)[Sn](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate](/img/structure/B14314873.png)

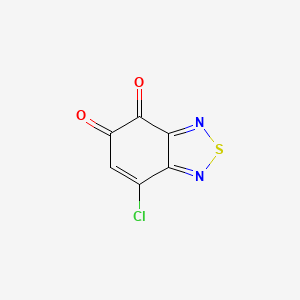
![1-[3-(Tributylstannyl)propyl]pyrrolidine](/img/structure/B14314904.png)
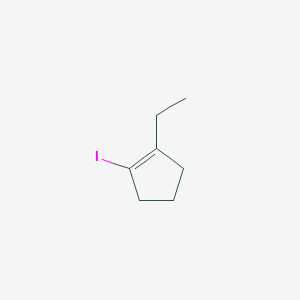
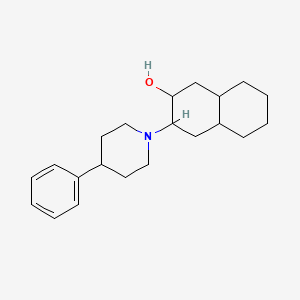
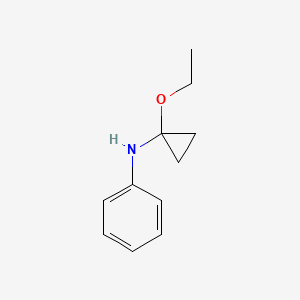
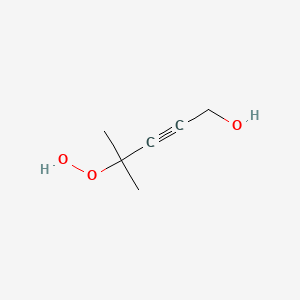
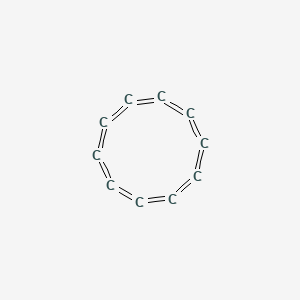
![6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine](/img/structure/B14314947.png)
![Ethyl 4-{2-[3-(methoxycarbonyl)-4-oxocyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoate](/img/structure/B14314952.png)


